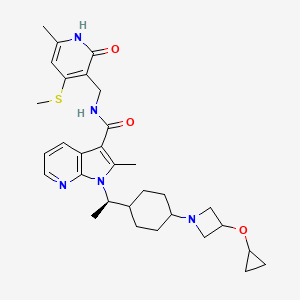
Ezh2-IN-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ezh2-IN-6 is a potent and selective inhibitor of the enzyme enhancer of zeste homolog 2 (EZH2). EZH2 is a histone methyltransferase that plays a crucial role in the regulation of gene expression through the trimethylation of histone H3 at lysine 27 (H3K27me3). This modification leads to the repression of gene transcription and is implicated in various biological processes, including cell cycle regulation, differentiation, and tumorigenesis .
Preparation Methods
The synthesis of Ezh2-IN-6 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as alkylation, acylation, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product .
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Ezh2-IN-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ezh2-IN-6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of EZH2 in gene regulation and epigenetics. In biology, this compound is employed to investigate the effects of EZH2 inhibition on cell differentiation, proliferation, and apoptosis .
In medicine, this compound has shown potential as a therapeutic agent for the treatment of various cancers, including lymphoma, prostate cancer, and lung cancer. By inhibiting EZH2, this compound can reactivate tumor suppressor genes and inhibit tumor growth . Additionally, this compound is being explored for its potential in combination therapies with other anticancer agents to enhance treatment efficacy .
Mechanism of Action
Ezh2-IN-6 exerts its effects by selectively inhibiting the enzymatic activity of EZH2. This inhibition prevents the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to the reactivation of silenced genes and the suppression of oncogenic pathways. The molecular targets of this compound include the catalytic subunit of the polycomb repressive complex 2 (PRC2), which is responsible for the methylation of H3K27 .
Comparison with Similar Compounds
Ezh2-IN-6 is one of several EZH2 inhibitors that have been developed for research and therapeutic purposes. Similar compounds include tazemetostat, GSK126, CPI-1205, and EPZ-6438. Compared to these inhibitors, this compound exhibits unique structural features and binding affinities that contribute to its potency and selectivity .
Tazemetostat: The first EZH2 inhibitor approved by the FDA for the treatment of epithelioid sarcoma.
GSK126: An EZH2 inhibitor with moderate antitumor activity in clinical trials.
CPI-1205: A highly potent EZH2 inhibitor with higher selectivity for EZH2 than EZH1.
EPZ-6438: An EZH2 inhibitor that has shown potent antitumor activity in preclinical studies
This compound stands out due to its specific binding interactions and its ability to inhibit both wild-type and mutant forms of EZH2, making it a valuable tool for studying the role of EZH2 in various biological contexts .
Properties
Molecular Formula |
C31H41N5O3S |
|---|---|
Molecular Weight |
563.8 g/mol |
IUPAC Name |
1-[(1R)-1-[4-(3-cyclopropyloxyazetidin-1-yl)cyclohexyl]ethyl]-2-methyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]pyrrolo[2,3-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C31H41N5O3S/c1-18-14-27(40-4)26(30(37)34-18)15-33-31(38)28-20(3)36(29-25(28)6-5-13-32-29)19(2)21-7-9-22(10-8-21)35-16-24(17-35)39-23-11-12-23/h5-6,13-14,19,21-24H,7-12,15-17H2,1-4H3,(H,33,38)(H,34,37)/t19-,21?,22?/m1/s1 |
InChI Key |
UPPIIQGDIGOYOH-JSRJAPPDSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=C2C=CC=N3)[C@H](C)C4CCC(CC4)N5CC(C5)OC6CC6)C)SC |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=C2C=CC=N3)C(C)C4CCC(CC4)N5CC(C5)OC6CC6)C)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


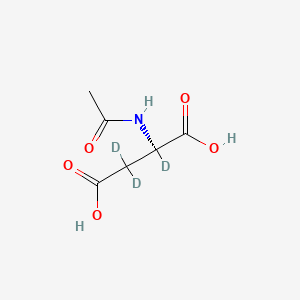
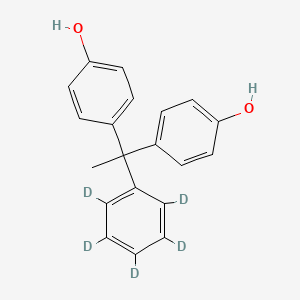
![2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B12424452.png)


![N-(5-chloro-2-methoxyphenyl)-2-[N-methyl-1-(2-phenyl-2H-1,2,3-triazol-4-yl)formamido]acetamide](/img/structure/B12424468.png)
![Ethyl 7-fluoropyrrolo[1,2-a]quinoxaline-4-carboxylate](/img/structure/B12424471.png)

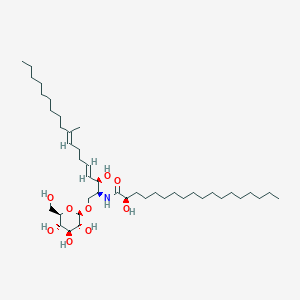
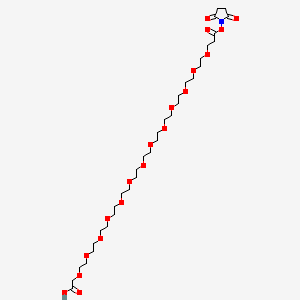
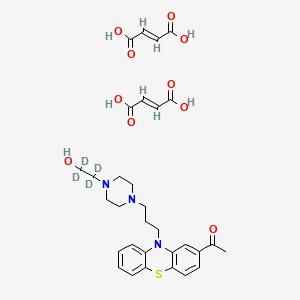
![4-({(2E,6R)-6-[(3,6-dideoxy-alpha-L-arabino-hexopyranosyl)oxy]hept-2-enoyl}amino)benzoic acid](/img/structure/B12424479.png)
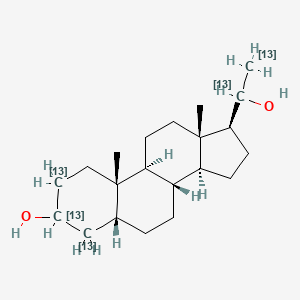
![[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B12424492.png)
